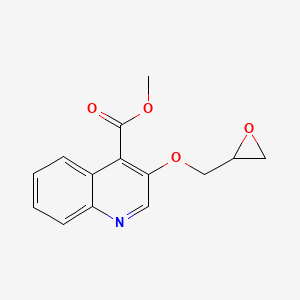

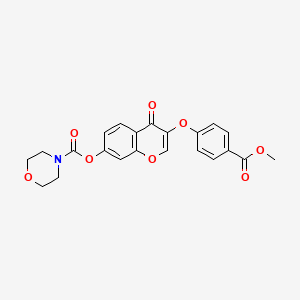

Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate” is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of quinoline derivatives, which includes “this compound”, has been a topic of interest in the field of organic and pharmaceutical chemistry . Various synthesis protocols have been reported in the literature, including classical synthesis protocols and green reaction protocols . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that quinoline derivatives have been synthesized using various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .科学的研究の応用

Neurological Research

Quinolinic acid, a metabolite in the kynurenine pathway related to quinolines, has been studied for its role in neurological diseases. Its accumulation in the central nervous system is associated with neurotoxicity and has been implicated in conditions like HIV-related neurological disorders, Alzheimer's disease, and Huntington's disease. The research suggests that controlling levels of quinolinic acid and related metabolites could offer new therapeutic strategies for inflammatory neurological diseases (Heyes et al., 1992).

Anticoagulant Research

Research on MD 805, a quinoline derivative, demonstrates its potential as an anticoagulant during hemodialysis, showcasing less activation of platelets compared to heparin. This suggests quinoline derivatives could be valuable in developing safer anticoagulants for patients undergoing maintenance hemodialysis (Matsuo et al., 1986).

Immunomodulatory Research

Linomide, a quinoline-3-carboxamide, is noted for its immunomodulatory properties, particularly in the treatment of secondary progressive multiple sclerosis (MS). It suggests that quinoline derivatives could modulate the immune system in ways beneficial for treating autoimmune diseases (Karussis et al., 1996).

Oncology Research

Studies on the presence of carcinogenic heterocyclic amines in the urine of individuals consuming cooked foods point to the role of quinoline derivatives in understanding cancer risks associated with diet. Such research underscores the importance of investigating dietary quinoline derivatives for their potential carcinogenicity and their metabolism in humans (Ushiyama et al., 1991).

Infection Treatment

Norfloxacin, a quinoline carboxylic acid, has been successfully used to treat penicillin-resistant Neisseria gonorrhoeae, highlighting the significance of quinoline derivatives in developing new antibiotics for resistant bacterial strains (Crider et al., 1984).

将来の方向性

Quinoline derivatives, including “Methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate”, have potential applications in medicinal and synthetic organic chemistry . The future directions in this field may include the development of greener and more sustainable chemical processes , as well as the exploration of new synthesis methods and the investigation of their biological properties .

特性

IUPAC Name |

methyl 3-(oxiran-2-ylmethoxy)quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-17-14(16)13-10-4-2-3-5-11(10)15-6-12(13)19-8-9-7-18-9/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSBMGXZLHYVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC2=CC=CC=C21)OCC3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-N-(1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2831019.png)

![3,4,9-trimethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2831024.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2831029.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831036.png)

![8-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B2831038.png)

![N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2831039.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2831040.png)